Isomedicarpin
Isomedicarpin
Isomedicarpin belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. Thus, isomedicarpin is considered to be a flavonoid lipid molecule. Isomedicarpin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isomedicarpin is primarily located in the membrane (predicted from logP). Outside of the human body, isomedicarpin can be found in pulses and winged bean. This makes isomedicarpin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
74560-05-7
VCID:
VC0191598
InChI:
InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3
SMILES:
COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Molecular Formula:
C16H14O4
Molecular Weight:
270.28 g/mol
Isomedicarpin
CAS No.: 74560-05-7
Natural Products
VCID: VC0191598
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
CAS No. | 74560-05-7 |
---|---|
Product Name | Isomedicarpin |
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | 3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol |
Standard InChI | InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3 |
Standard InChIKey | YHZDBBUEVZEOIY-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O |
Canonical SMILES | COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O |
Melting Point | 106°C |
Physical Description | Solid |
Description | Isomedicarpin belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. Thus, isomedicarpin is considered to be a flavonoid lipid molecule. Isomedicarpin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isomedicarpin is primarily located in the membrane (predicted from logP). Outside of the human body, isomedicarpin can be found in pulses and winged bean. This makes isomedicarpin a potential biomarker for the consumption of these food products. |
Synonyms | 3-Methoxy-9-hydroxypterocarpan; (6aR,11aR)-6a,11a-Dihydro-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-9-ol |
PubChem Compound | 13803637 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume